2-Methyl-5-propylbenzene-1-sulfonic acid

Description

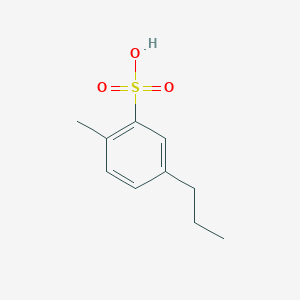

2-Methyl-5-propylbenzene-1-sulfonic acid is a substituted aromatic sulfonic acid characterized by a benzene ring with a sulfonic acid (-SO₃H) group at position 1, a methyl (-CH₃) group at position 2, and a propyl (-C₃H₇) group at position 5. This structure imparts distinct physicochemical properties, including moderate acidity due to the electron-donating effects of the alkyl substituents, and solubility in polar solvents. Sulfonic acids of this type are widely used as catalysts in organic synthesis, surfactants, and intermediates in pharmaceutical and agrochemical manufacturing.

Properties

CAS No. |

92639-78-6 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-methyl-5-propylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14O3S/c1-3-4-9-6-5-8(2)10(7-9)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |

InChI Key |

SBHYZHSAXKIQLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-propylbenzene-1-sulfonic acid typically involves the sulfonation of 2-Methyl-5-propylbenzene. The process can be carried out using fuming sulfuric acid (oleum) or sulfur trioxide in the presence of a catalyst. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-propylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Electrophilic substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution reactions.

Nucleophilic substitution: The sulfonic acid group can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonic acid group.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) can be used.

Nucleophilic substitution: Strong nucleophiles such as hydroxide ions or amines can replace the sulfonic acid group.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Electrophilic substitution: Halogenated derivatives of this compound.

Nucleophilic substitution: Substituted benzene derivatives with different functional groups replacing the sulfonic acid group.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as alcohols or alkanes.

Scientific Research Applications

2-Methyl-5-propylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propylbenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a catalyst or inhibitor in biochemical pathways, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-5-propylbenzene-1-sulfonic acid with structurally related sulfonic acids and sulfonamides, focusing on substituent effects, acidity, applications, and toxicity.

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structural Differences: Features a sodium sulfonate group (-SO₃Na) and an allyl (propene) substituent instead of propyl.

- Acidity : As a sodium salt, it exists in a deprotonated form, enhancing water solubility compared to the free sulfonic acid.

- Applications : Used in ion-exchange resins and as a surfactant due to its ionic nature .

- Toxicity: Limited data, but sulfonate salts generally exhibit lower acute toxicity than free sulfonic acids.

Potassium Perfluorobutane Sulfonate (CAS 29420-49-3)

- Structural Differences: Contains a fully fluorinated butane chain (-C₄F₉) attached to the sulfonate group. Fluorination confers extreme electron-withdrawing effects, increasing acidity (pKa ~ -1 vs. ~1–2 for non-fluorinated analogs) .

- Applications : Valued for thermal stability (>400°C) in high-performance lubricants and fire-fighting foams.

2-Methoxy-5-sulfamoylbenzoic Acid (CAS 22117-85-7)

- Structural Differences : A sulfonamide (-SO₂NH₂) replaces the sulfonic acid group, with a methoxy (-OCH₃) substituent. Sulfonamides are less acidic (pKa ~10–12) due to reduced electron withdrawal .

- Applications : Used as a certified reference material in pharmaceutical quality control, reflecting its role as a drug intermediate .

2-Methyl-5-nitrobenzenesulfonic Acid

- Structural Differences: Substitutes the propyl group with a nitro (-NO₂) group at position 5. The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~0.5 vs. ~2 for the target compound) .

- Applications : Employed in dye synthesis and as a corrosion inhibitor due to its strong acidic character.

- Reactivity : Nitro groups enhance electrophilic substitution reactivity but may render the compound sensitive to reduction reactions .

Key Research Findings

- Fluorinated vs. Hydrocarbon Chains : Fluorination drastically enhances thermal stability and acidity but introduces environmental persistence risks .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) amplify acidity, while alkyl groups (-C₃H₇) reduce it but improve solubility in organic matrices .

- Functional Group Impact : Sulfonamides, though less acidic, are critical in drug design due to their bioactivity, unlike sulfonic acids, which are more often industrial intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.